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Introduction

Faricimab is a humanized bispecific antibody that targets and neutralizes both Angiopoietin-2
(Ang-2) and Vascular Endothelial Growth Factor-A (VEGF-A), key mediators of retinal vascular
diseases.[1][2] This dual mechanism of action aims to enhance vascular stability and reduce
inflammation and neovascularization.[1][3] These application notes provide detailed protocols
for in vitro assays to assess the binding affinity and functional efficacy of Faricimab, enabling
researchers to evaluate its therapeutic potential in a preclinical setting.

Key In Vitro Efficacy Assessment Methods
The in vitro assessment of Faricimab's efficacy can be categorized into three main areas:

¢ Binding Affinity Assays: To quantify the binding of Faricimab to its targets, Ang-2 and VEGF-
A.

o Target Neutralization and Functional Assays: To measure the ability of Faricimab to inhibit
the biological activity of Ang-2 and VEGF-A.

o Cell-Based Potency Assays: To evaluate the overall therapeutic effect of Faricimab on
cellular processes relevant to retinal vascular diseases.
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Data Presentation

The following tables summarize key quantitative data from in vitro studies assessing

Faricimab's efficacy.

Table 1: Binding Affinity and Neutralization Potency of Faricimab

Parameter Target Assay Method  Value Reference
Target-Binding
EC50 Ang-2 0.7868 nM [4]
ELISA
Ang-2 binding to o
IC50 ] Inhibitory ELISA 13.55 nM [4]
Tie-2
EC50 VEGF-A Not Specified Not Specified
_ Potency greater
VEGF-A induced .
than ranibizumab
IC50 VEGFR2 Cell-based assay q [5]
an
activation

bevacizumab

Table 2: Functional Cell-Based Assay Readouts
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Observed
Key
Assay Cell Type Effect of Reference
Measurement o
Faricimab
Reverts VEGF-
Endothelial Cell ) Cell Index A-induced
N iBREC _ _ [6]
Permeability (impedance) decrease in cell
index
Reduces VEGF-
Ang-2 )
) ) ) A-induced Ang-2
Ang-2 Secretion iBREC concentration ) [6]
secretion below
(ELISA)
basal levels
Normalizes
Junctional Claudin-1, altered
Protein iBREC Claudin-5 levels expression [6]
Expression (Western Blot) induced by
VEGF-A
Dose-dependent
Tie-2 B ] inhibition of Ang-
] Not Specified p-Tie2 levels ] [7]
Phosphorylation 2 induced
phosphorylation

Experimental Protocols
Dual Target-Binding ELISA for Faricimab

This protocol describes a sandwich ELISA to quantify Faricimab by capturing it with one target
(VEGF-A) and detecting it with the other (Ang-2).[8][9]

Materials:
» High-binding 96-well microplates
e Recombinant human VEGF-A165

e Recombinant human Ang-2 conjugated to Horseradish Peroxidase (HRP)
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» Faricimab standard and test samples

e Blocking buffer (e.g., 1% BSA in PBS)

e Wash buffer (e.g., PBS with 0.05% Tween-20)

e TMB substrate solution

e Stop solution (e.g., 2N H2S04)

» Plate reader capable of measuring absorbance at 450 nm
Protocol:

o Coating: Coat the wells of a 96-well plate with 100 pL of VEGF-A165 (concentration to be
optimized, e.g., 1-5 pg/mL) in a suitable coating buffer. Incubate overnight at 4°C.

e Washing: Wash the plate three times with wash buffer.

» Blocking: Add 200 pL of blocking buffer to each well and incubate for 1-2 hours at room
temperature.

» Washing: Wash the plate three times with wash buffer.

e Sample Incubation: Add 100 pL of serially diluted Faricimab standards and test samples to
the wells. Incubate for 1-2 hours at 37°C.

e Washing: Wash the plate four times with wash buffer.
e Detection: Add 100 pL of HRP-conjugated Ang-2 to each well. Incubate for 1 hour at 37°C.
e Washing: Wash the plate four times with wash buffer.

e Substrate Reaction: Add 100 pL of TMB substrate to each well and incubate in the dark at
room temperature until a color develops (typically 15-30 minutes).

o Stopping the Reaction: Add 100 pL of stop solution to each well.

* Measurement: Read the absorbance at 450 nm using a microplate reader.
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e Analysis: Generate a standard curve by plotting the absorbance versus the concentration of
the Faricimab standards. Use the standard curve to determine the concentration of
Faricimab in the test samples.

Ang-2 Neutralization Assay (Tie-2 Phosphorylation)

This cell-based assay measures the ability of Faricimab to inhibit Ang-2-induced
phosphorylation of its receptor, Tie-2.[7][10]

Materials:

o Cells expressing Tie-2 (e.g., primary endothelial cells or a stable cell line)
e Cell culture medium and supplements

e Recombinant human Ang-2

» Faricimab and control antibodies

 Lysis buffer with phosphatase and protease inhibitors

e Antibodies for Western blotting: anti-phospho-Tie-2, anti-total-Tie-2, and HRP-conjugated
secondary antibody

o SDS-PAGE gels and blotting equipment

e Chemiluminescent substrate

Protocol:

o Cell Culture: Culture Tie-2 expressing cells to near confluence in appropriate culture vessels.

» Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal receptor
phosphorylation.

o Treatment: Pre-incubate serial dilutions of Faricimab or control antibody with a fixed
concentration of Ang-2 (e.g., 100 ng/mL) for 30-60 minutes at 37°C.
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o Cell Stimulation: Add the Ang-2/antibody mixtures to the cells and incubate for 15-30 minutes
at 37°C to induce Tie-2 phosphorylation.

o Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.
» Protein Quantification: Determine the protein concentration of the cell lysates.
o Western Blotting:
o Separate equal amounts of protein from each sample by SDS-PAGE.
o Transfer the proteins to a PVDF membrane.
o Block the membrane with a suitable blocking buffer.
o Incubate the membrane with a primary antibody against phospho-Tie-2 overnight at 4°C.
o Wash the membrane and incubate with an HRP-conjugated secondary antibody.
o Detect the signal using a chemiluminescent substrate.
o Strip the membrane and re-probe with an antibody against total Tie-2 as a loading control.

e Analysis: Quantify the band intensities for phospho-Tie-2 and total Tie-2. Calculate the ratio
of phospho-Tie-2 to total Tie-2 for each condition. Determine the IC50 value of Faricimab by
plotting the percentage inhibition of Tie-2 phosphorylation against the Faricimab
concentration.

VEGF-A Neutralization Assay (Endothelial Cell
Permeability)

This assay assesses Faricimab's ability to counteract VEGF-A-induced disruption of the
endothelial barrier.[6]

Materials:

o Immortalized bovine retinal endothelial cells (iIBREC) or other suitable endothelial cells
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e Cell culture medium and supplements

o Electric Cell-Substrate Impedance Sensing (ECIS) system or similar impedance-based
instrument

e Recombinant human VEGF-A165
o Faricimab and control antibodies
Protocol:

o Cell Seeding: Seed iBRECs onto the wells of an ECIS array plate and culture until a stable,
high-impedance monolayer is formed, indicating a tight barrier.

e VEGF-A Challenge: Add VEGF-A165 (e.g., 50 ng/mL) to the cell culture medium and monitor
the decrease in impedance (cell index) for 24 hours.

e Faricimab Treatment: After 24 hours of VEGF-A treatment, add serial dilutions of Faricimab
or control antibody to the wells.

» Impedance Monitoring: Continue to monitor the cell index in real-time for several days.
e Analysis:
o Plot the cell index over time for all conditions.
o Observe the recovery of the cell index in Faricimab-treated wells compared to controls.

o The extent and duration of the recovery indicate the efficacy of Faricimab in restoring
endothelial barrier function.

Endothelial Cell Tube Formation Assay

This assay evaluates the effect of Faricimab on the ability of endothelial cells to form capillary-
like structures, a hallmark of angiogenesis.

Materials:

e Human Umbilical Vein Endothelial Cells (HUVECS) or other endothelial cells
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o Endothelial cell growth medium

o Basement membrane extract (e.g., Matrigel)

e VEGF-A and/or Ang-2 as pro-angiogenic stimuli
» Faricimab and control antibodies

o Calcein AM for cell staining (optional)
 Inverted microscope with imaging capabilities
Protocol:

o Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well
plate. Allow it to solidify at 37°C for 30-60 minutes.

o Cell Preparation: Harvest and resuspend endothelial cells in a serum-free medium.

o Treatment: In separate tubes, prepare the treatment conditions by mixing the cell suspension
with VEGF-A and/or Ang-2, and serial dilutions of Faricimab or control antibodies.

o Cell Seeding: Gently add the cell-treatment mixtures to the coated wells.

¢ Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours.

e Imaging:
o If using Calcein AM, incubate the cells with the dye for 30 minutes before imaging.
o Capture images of the tube-like structures using an inverted microscope.

e Analysis: Quantify the extent of tube formation by measuring parameters such as the
number of nodes, number of branches, and total tube length using image analysis software.
Compare the results from Faricimab-treated wells to controls to determine the inhibitory
effect on angiogenesis.

Visualizations
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Caption: Faricimab's dual mechanism of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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